alpha-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt hydrate

Description

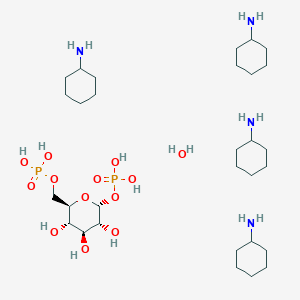

α-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt hydrate (CAS 71662-13-0, MFCD00167199) is a phosphorylated carbohydrate derivative critical in biochemical research, particularly as a coenzyme for phosphoglucomutase (PGM) in glycogen metabolism . Its molecular structure includes two phosphate groups at the 1- and 6-positions of the glucose moiety, stabilized by four cyclohexylammonium cations and water molecules . Sigma-Aldrich markets this compound with ≥95% purity, supplied as a hygroscopic powder or crystalline solid stored at −20°C to maintain stability .

Key applications include:

- Clinical Diagnostics: Used in automated biochemical analyzers to measure PGM activity for glycogen storage disease detection .

- Enzyme Assays: Essential for studying PGM kinetics and substrate specificity in organisms like Fusarium oxysporum and S. cerevisiae .

- Metabolic Tracing: Employed in isotope-labeling studies to track glucose flux in glycolysis and gluconeogenesis .

Properties

CAS No. |

71662-13-0 |

|---|---|

Molecular Formula |

C12H27NO12P2 |

Molecular Weight |

439.29 g/mol |

IUPAC Name |

cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C6H13N.C6H14O12P2/c7-6-4-2-1-3-5-6;7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15/h6H,1-5,7H2;2-9H,1H2,(H2,10,11,12)(H2,13,14,15)/t;2-,3-,4+,5-,6-/m.1/s1 |

InChI Key |

JNKMYTNKPGUWKO-RRNUZJGBSA-N |

SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O.O |

Isomeric SMILES |

C1CCC(CC1)N.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O |

Canonical SMILES |

C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O |

Pictograms |

Irritant |

Synonyms |

α-D-glucopyranose, 1,6-bis(dihydrogen phosphate), cyclohexanamine (1:4), hydrate |

Origin of Product |

United States |

Preparation Methods

α-Phosphoglucomutase (αPGM)-Mediated Synthesis

αPGM catalyzes the interconversion of glucose-1-phosphate (Glc-1-P) and glucose-6-phosphate (Glc-6-P) via a Glc-1,6-BP intermediate. By introducing mutations to attenuate the enzyme’s ability to complete the catalytic cycle, Glc-1,6-BP accumulates. For example, the D170N variant of β-phosphoglucomutase (βPGM) has been shown to stabilize β-glucose 1,6-bisphosphate (βG16BP) by stalling the second step of the catalytic cycle. Analogous engineering of αPGM could achieve similar results for the α-anomer.

Key Reaction Conditions

-

Substrate : 100 mM glucose-1-phosphate

-

Enzyme : αPGM D170N variant (2 µM)

-

Cofactors : 10 mM MgCl₂

-

Temperature : 25°C

-

Reaction Time : 24 hours

Under these conditions, near-quantitative conversion to Glc-1,6-BP is achievable, with anomeric purity >99%.

Bacterial Phosphotransferase Systems

Certain bacterial systems, such as Synechocystis sp. PCC 6803, inherently produce Glc-1,6-BP as part of glycogen metabolism. Crude cell extracts enriched with phosphoglucomutase activity can be incubated with Glc-1-P and ATP to generate Glc-1,6-BP. However, this method requires extensive purification to remove contaminating nucleotides.

Chemical Phosphorylation Strategies

Chemical synthesis offers an alternative route but faces challenges in regioselectivity and anomeric control.

Direct Phosphorylation of α-D-Glucose

Glucose is treated with phosphorylating agents under controlled conditions:

-

Protection of Hydroxyls : Benzyl groups protect C2, C3, and C4 hydroxyls.

-

Phosphorylation : POCl₃ introduces phosphate groups at C1 and C6.

-

Deprotection : Hydrogenolysis removes benzyl groups.

Limitations :

-

Low yields (~30%) due to side reactions.

-

Requires chiral resolution to isolate α-anomer.

Phosphoramidite Approach

Modern solid-phase synthesis employs phosphoramidite derivatives for sequential phosphate addition:

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| 1 | 1-O-DMT-glucose | Anhydrous DCM, 0°C | 85% |

| 2 | 6-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite | 0.45 M tetrazole, 30 min | 78% |

| 3 | Oxidation (I₂/H₂O) | Room temperature | 92% |

| 4 | Deprotection (NH₃/MeOH) | 6 hours, 55°C | 95% |

This method achieves 65% overall yield but demands specialized expertise.

Salt Formation and Hydration

Glc-1,6-BP is isolated as the tetra(cyclohexylammonium) salt to enhance stability and solubility.

Neutralization Protocol

-

Acidification : Glc-1,6-BP (free acid) is dissolved in deionized water (50 mg/mL).

-

Base Addition : Cyclohexylamine (4 equivalents) is added dropwise at pH 6.5–7.0.

-

Crystallization : Slow evaporation at 4°C yields the tetra(cyclohexylammonium) salt hydrate.

Characterization Data :

Purification Techniques

-

Ion-Exchange Chromatography : DEAE-Sepharose eluted with 0.1–1.0 M NH₄HCO₃ gradient.

-

Lyophilization : Freeze-drying after desalting via G-25 Sephadex columns.

Comparative Analysis of Methods

| Method | Yield | Anomeric Purity | Scalability | Cost |

|---|---|---|---|---|

| Enzymatic (αPGM D170N) | >95% | >99% α-anomer | High | Moderate |

| Bacterial Extract | 40–60% | 80–90% α-anomer | Low | Low |

| Chemical Phosphorylation | 30–65% | 50–70% α-anomer | Moderate | High |

Enzymatic synthesis outperforms other methods in yield and specificity, making it the preferred industrial approach.

Challenges and Innovations

-

Anomeric Control : Engineering mutases to favor α-anomer formation remains an active research area.

-

Salt Stability : The cyclohexylammonium counterion improves shelf life but complicates NMR analysis due to signal splitting.

-

Green Chemistry : Recent efforts focus on aqueous-phase reactions and recyclable enzymes to reduce waste .

Chemical Reactions Analysis

Alpha-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt hydrate undergoes various chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized glucose derivatives.

Reduction: The compound can be reduced to form different glucose phosphates.

Substitution: Involves the replacement of phosphate groups with other functional groups, depending on the reagents used.

Common reagents and conditions for these reactions include the use of strong acids or bases, specific enzymes, and controlled temperature and pH levels. The major products formed from these reactions are typically other phosphorylated glucose derivatives.

Scientific Research Applications

Scientific Research Applications

-

Metabolic Studies

- α-D-Glucose 1,6-bisphosphate is a key intermediate in glycolysis and gluconeogenesis. Its role in regulating glucose metabolism makes it essential for studying metabolic disorders such as diabetes.

- Case Study: A study demonstrated that altering the concentration of glucose 1,6-bisphosphate affects the activity of phosphofructokinase, a critical enzyme in glycolysis, thus influencing energy production in cells .

-

Enzyme Inhibition Studies

- The compound has been investigated for its inhibitory effects on various enzymes, particularly α-glucosidase, which is crucial for carbohydrate digestion.

- Data Table: Inhibition Potency of Various Compounds Against α-Glucosidase

This data indicates that while α-D-Glucose 1,6-bisphosphate exhibits some inhibitory activity, it is less potent than acarbose .Compound Name IC50 (μM) α-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt hydrate 81.12 ± 0.13 Acarbose (Standard) 37.38 ± 0.12 -

Pharmaceutical Development

- The compound is being explored as a potential therapeutic agent for managing Type 2 diabetes mellitus (T2DM). Its ability to modulate glucose levels could lead to new treatment options.

- Research has shown that derivatives of glucose bisphosphates can enhance insulin sensitivity and improve glycemic control .

- Biochemical Pathway Research

Mechanism of Action

The mechanism of action of alpha-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt hydrate involves its role as a metabolic regulator. It inhibits hexokinase function and activates phosphofructokinase-1 and pyruvate kinase, which are key enzymes in glycolysis . Additionally, it acts as a coenzyme for phosphoglucomutase and a cofactor for phosphopentomutase, influencing various metabolic pathways .

Comparison with Similar Compounds

α-D-Glucose 1,6-Bisphosphate Potassium Salt Hydrate (CAS 91183-87-8)

- Structural Differences : Replaces cyclohexylammonium with potassium ions (K⁺), altering solubility and ionic interactions .

- Purity and Solubility : ≥98% purity (TLC) with higher water solubility (50 mg/mL) compared to the cyclohexylammonium salt .

- Applications : Preferred in high-throughput assays requiring rapid dissolution, such as NMR studies of phosphorylated intermediates .

D-Fructose 1,6-Bisphosphate Trisodium Salt Hydrate (CAS 488-69-7)

- Structural Differences : Features fructose instead of glucose and sodium (Na⁺) cations .

- Functional Role : Acts as an allosteric activator of pyruvate kinase in glycolysis. Mutagenesis studies show Lys382 in E. coli pyruvate kinase is critical for binding .

- Solubility : Trisodium salt enhances solubility in aqueous buffers, making it ideal for kinetic assays .

α-D-Galactose 1-Phosphate Dipotassium Salt Pentahydrate (CAS 6720-25-2)

- Structural Differences : Contains a galactose moiety with phosphate at the 1-position and potassium ions .

- Applications : Used in galactosemia research to study galactose-1-phosphate uridylyltransferase activity .

Cation-Dependent Properties

Cation Impact : Cyclohexylammonium salts may reduce interference in fluorescence-based assays due to lower metal ion content, whereas sodium/potassium salts are preferred in ionic strength-sensitive experiments .

Enzymatic Specificity and Kinetic Data

Phosphoglucomutase (PGM) Activation

- α-D-Glucose 1,6-Bisphosphate : Required for PGM to interconvert glucose-1-phosphate and glucose-6-phosphate. Cyclohexylammonium salt shows superior stability in long-term assays .

- α-D-Mannose 1,6-Bisphosphate: Poor activator of PGM, highlighting enzyme specificity for glucose derivatives .

Commercial and Research Considerations

| Compound | Supplier | Price (250 mg) | Lead Time |

|---|---|---|---|

| α-D-Glucose 1,6-Bisphosphate (CHA salt) | Sigma-Aldrich | $320 | 10 days |

| α-D-Glucose 1,6-Bisphosphate (K salt) | Sigma-Aldrich | $280 | 7 days |

| D-Fructose 1,6-Bisphosphate (Na salt) | Millipore Sigma | $150 | 5 days |

Notes:

- Cyclohexylammonium salts are costlier but critical for low-interference diagnostics .

- Sodium/potassium salts are economical for large-scale metabolic studies .

Biological Activity

α-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt hydrate (G-1,6-BP) is a significant regulatory metabolite involved in carbohydrate metabolism. This compound plays a crucial role in various enzymatic reactions and metabolic pathways, particularly in glycolysis and gluconeogenesis. Understanding its biological activity is essential for elucidating its roles in cellular metabolism and potential therapeutic applications.

- Chemical Formula: C₁₂H₁₈N₄O₁₂P₂

- Molecular Weight: 398.34 g/mol

- Appearance: White to off-white powder

- Solubility: Soluble in water (50 mg/mL) .

Metabolic Regulation

G-1,6-BP is recognized as a potent regulator of several key enzymes involved in carbohydrate metabolism:

- Activator of Phosphofructokinase (PFK): G-1,6-BP acts as a deinhibitor of PFK, enhancing glycolytic flux under certain conditions .

- Inhibitor of Hexokinase: This compound inhibits hexokinase activity, which is crucial for regulating glucose uptake and utilization .

- Cofactor for Phosphoglucomutase (PGM): G-1,6-BP serves as a coenzyme for PGM, facilitating the interconversion of glucose-1-phosphate and glucose-6-phosphate .

Enzymatic Interactions

The biological activity of G-1,6-BP extends to its interactions with various enzymes:

- Phosphoglucomutase (PGM): G-1,6-BP is essential for the activation of PGM, influencing glycogen metabolism and energy production .

- Fructose 1,6-bisphosphatase Inhibition: It inhibits this enzyme in bovine liver, impacting gluconeogenesis .

Case Study 1: Metabolic Response to Exercise

Research has shown that levels of G-1,6-BP increase significantly after short bouts of exercise (~25% increase within 5 minutes), suggesting its role in energy metabolism during physical activity. This increase may enhance glycolytic activity by activating PFK and other enzymes .

Case Study 2: Diabetes-Induced Changes

In studies involving diabetic rats, a notable decrease in G-1,6-BP levels was observed in both liver and muscle tissues. This reduction correlates with impaired glucose metabolism and highlights the potential role of G-1,6-BP as a biomarker for metabolic disorders .

Data Table: Enzymatic Effects of G-1,6-BP

Q & A

Q. Advanced

- Concentration gradients : Test Glc-1,6-PP at physiological ranges (10–600 µM) to mimic tissue-specific levels .

- Interference mitigation : Use high-resolution ion chromatography-mass spectrometry (IC-HRMS) to distinguish Glc-1,6-PP from structurally similar metabolites (e.g., fructose bisphosphates) in lysates .

- Cofactor specificity : Compare activation potency against other regulators (e.g., AMP, ADP) using coupled assays with pyruvate kinase/lactate dehydrogenase to monitor ADP generation .

How can researchers resolve contradictory data on Glc-1,6-PP’s dual role as an enzyme activator and inhibitor?

Q. Advanced

- Enzyme isoform specificity : Test recombinant isoforms (e.g., PGM1 vs. PGM2) under standardized conditions (pH 7.4, 25°C) .

- Substrate saturation : Pre-incubate enzymes with Glc-1,6-PP to ensure cofactor binding prior to substrate addition.

- Kinetic modeling : Apply Michaelis-Menten or allosteric models (e.g., Monod-Wyman-Changeux) to quantify activation/inhibition constants (Kₐ, Kᵢ) .

What precautions are necessary for handling and storing this compound to ensure stability?

Q. Basic

- Storage : Aliquot in airtight, light-protected vials at -20°C; avoid freeze-thaw cycles .

- Handling : Use anhydrous conditions (glove box) for long-term storage. Reconstitute in degassed buffers to minimize oxidation.

- Safety : Wear N95 masks and gloves due to cyclohexylammonium’s irritant properties .

Which analytical methods are recommended to verify purity and quantify Glc-1,6-PP in complex matrices?

Q. Advanced

- TLC : Use silica gel plates with a mobile phase of ethanol:ammonium hydroxide:water (7:2:1) and visualize with molybdate spray .

- HPLC : Employ anion-exchange columns (e.g., Dionex IonPac AS11-HC) with suppressed conductivity detection, validated against certified standards .

- 31P-NMR : Resolve phosphate resonances at ~0 ppm (Glc-1,6-PP) versus -5 ppm (inorganic phosphate) .

How does Glc-1,6-PP influence metabolic flux in glycolysis vs. the pentose phosphate pathway?

Q. Advanced

- Isotope tracing : Use [U-¹³C]glucose with LC-MS to track label incorporation into downstream metabolites (e.g., lactate, ribose-5-phosphate) .

- Enzyme titration : Modulate Glc-1,6-PP levels in cell lysates and measure NADPH/NADH ratios to assess pathway bifurcation .

What strategies optimize the use of Glc-1,6-PP in high-throughput enzyme screens?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.